molecular formula C19H25N5O B5985351 (1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone

(1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone

Cat. No.: B5985351
M. Wt: 339.4 g/mol
InChI Key: CCWNIAWRLOOVCQ-UHFFFAOYSA-N
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Description

(1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring

Properties

IUPAC Name

(1-cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c25-19(17-14-24(22-21-17)15-8-2-1-3-9-15)23-13-7-5-11-18(23)16-10-4-6-12-20-16/h4,6,10,12,14-15,18H,1-3,5,7-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNIAWRLOOVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCCCC3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction. This method is favored for its efficiency and high yield .

    Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.

    Reaction Conditions: The azide and alkyne are reacted in the presence of a copper(I) catalyst, often copper sulfate and sodium ascorbate, in an aqueous medium.

    Product Isolation: The resulting triazole product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in cancer treatment, it binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus disrupting cell division . This leads to apoptosis or programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone lies in its combination of a triazole ring with both a piperidine and a pyridine ring, which imparts distinct chemical and biological properties

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